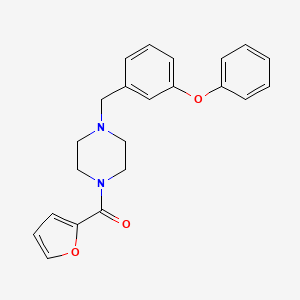
4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine is its broad-spectrum activity against various microorganisms and cancer cells. It also exhibits low toxicity and good bioavailability. However, its solubility and stability can be a limitation for lab experiments. It also requires further studies to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine. One potential direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in humans and to optimize its synthesis and formulation for better bioavailability and stability.
Synthesemethoden
The synthesis of 4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine involves a series of chemical reactions. It starts with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. This intermediate is then reacted with N-(3-phenoxybenzyl) piperazine in the presence of triethylamine to yield 4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine. The purity and yield of the final product depend on the reaction conditions and the choice of solvents.
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-22(21-10-5-15-26-21)24-13-11-23(12-14-24)17-18-6-4-9-20(16-18)27-19-7-2-1-3-8-19/h1-10,15-16H,11-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEORBLDUDCOJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl[4-(3-phenoxybenzyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile](/img/structure/B6634601.png)
![4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B6634602.png)
![N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine](/img/structure/B6634607.png)

![5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6634627.png)

![2-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B6634634.png)

![4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid](/img/structure/B6634645.png)

![[(3S)-3-hydroxypiperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B6634648.png)
![[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol](/img/structure/B6634679.png)